In the pharmaceutical domain, pyrrolopyridine derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Compounds with a benzoylpyrrolopyrrolecarboxylic acid structure have shown high potency in mouse models and minimal gastrointestinal side effects in rats, making them candidates for further evaluation as analgesic agents in humans1. Additionally, novel antibacterial pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives have exhibited potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates3. The antitumor properties of pyrrolopyridine derivatives, such as the 6-substituted pyrrolo[2,3-d]pyrimidines, have also been explored, with some compounds showing selective uptake by folate receptors and inhibition of key enzymes in purine nucleotide biosynthesis4.
The synthesis of pyrrolopyridine derivatives involves various chemical reactions, including oxidative condensation and catalytic hydrogenation. For example, the oxidative condensation of benzylamines with acetophenones has been used to prepare 2,4,6-trisubstituted pyridines, which can be further modified to create G-quadruplex binding ligands2. Catalytic hydrogenation has been employed to cleave C-benzyl bonds in certain pyrrolopyridine compounds, leading to novel synthetic routes for related molecules5.
Pyrrolopyridine derivatives have been utilized in antimicrobial and antioxidant research. The compound 6,7-dihydro-5H-cyclopenta[b]pyridine, for example, has applications in the synthesis of bactericides and plant protection agents, as well as in the production of synthetic resins and antioxidants6. The novel antibacterial agent 6,8-dihydroxy-7-propyl-9H-pyrrolo[1,2-b][1,3]benzoxazin-9-one has been synthesized through an oxidative cyclization process, showcasing a new template for future antibacterial compounds7.
In the field of photodynamic therapy, pyrrolopyridine derivatives have been synthesized to act as photosensitizing agents. Pyrrolo[3',2':6,7]cyclohepta[1,2-b]pyridines, in particular, have shown potent cytotoxic effects upon photoactivation, indicating their potential as antiproliferative agents with lower undesired toxic effects8.
The synthesis of 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance:
Industrial production may involve optimization of reaction conditions to enhance yield and purity, utilizing advanced purification techniques such as chromatography to isolate the desired compound from by-products .
The molecular structure of 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine features:
The spatial arrangement of the phenyl ring relative to the heterocyclic ring system is twisted at a dihedral angle of approximately 45.8°, indicating non-planarity which may influence its chemical reactivity and interactions in biological systems .
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine can undergo various chemical reactions:
The conditions for these reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
The mechanism of action for 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine in biological systems is not fully elucidated but is believed to involve:
Further studies are needed to clarify these mechanisms and their implications in therapeutic contexts .
Key physical and chemical properties of 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Log P (octanol-water partition coefficient) | Approximately 1.81 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Number of Rotatable Bonds | 2 |
These properties suggest that the compound has moderate lipophilicity and potential for permeability across biological membranes .
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine has several scientific applications:
Systematic and Trivial Nomenclature:The compound’s systematic name, 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine, precisely defines its core structure: a pyrrolopyridine system with keto groups at positions 5 and 7 and a benzyl moiety on the pyrrolidine nitrogen (N-6). This nomenclature adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for fused heterocycles, where the pyrrolo[3,4-b]pyridine designation indicates fusion between the pyrrole β-edge and pyridine b-edge [2] [9]. Common synonyms reflect alternative naming conventions or historical usage:
Table 1: Synonym Compendium for 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine
Systematic Name | Common Synonyms | Registry Identifiers |
---|---|---|
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine | N-Benzyl-2,3-pyridinedicarboximide | CAS: 18184-75-3 |
6-Benzylpyrrolo[3,4-b]pyridine-5,7-dione | NSC: 151664 | |
6-(Phenylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | MDL: MFCD02930145 | |
Moxifloxacin Impurity 30 | PubChem CID: 289502 |
Molecular Constitution and Properties:
Table 2: Key Spectral and Analytical Identifiers
Characteristic | Value/Descriptor | Method/Reference |
---|---|---|
Melting Point | 154–156 °C | Experimental [2] |
1H NMR (Predicted) | Aromatic δ 7.20–8.80 ppm; Benzyl CH₂ ~ δ 5.10 ppm | Computational [7] |
13C NMR (Predicted) | Carbonyls δ ~160–165 ppm; Aromatics δ 110–150 ppm | Computational [7] |
LogP (Consensus) | 1.81 | XLOGP3, WLOGP, MLOGP [7] |
pKa (Predicted) | -0.78 ± 0.20 | Computational [2] |
Synthetic Origin and Early Applications:The compound was first documented in chemical literature and databases under the CAS Registry Number 18184-75-3. Initial synthesis likely arose from investigations into N-substituted imides of pyridine dicarboxylic acids or through cyclocondensation strategies targeting the pyrrolopyridine scaffold. Its identification as NSC 151664 in the National Service Center registry suggests evaluation within early screening programs for bioactive molecules by the National Cancer Institute, though detailed biological data from these studies are not publicly disclosed in the retrieved sources [2] [9].
Pharmaceutical Significance as a Process-Related Impurity:A pivotal development in the compound’s history was its characterization as Moxifloxacin Impurity 30 (or Moxifloxacin Impurity B). During the synthesis of the broad-spectrum fluoroquinolone antibiotic Moxifloxacin, this compound arises as a process-related impurity or degradation product. Its formation is mechanistically linked to reactions involving intermediates containing the benzylated pyrrolopyridinedione core or related precursors. Regulatory requirements for stringent impurity profiling in active pharmaceutical ingredients necessitated the isolation, characterization, and analytical monitoring of this impurity, driving the development of robust synthetic routes and pure reference standards [2] [4] [6]. Commercial availability from fine chemical suppliers (e.g., Simson Pharma, TRC, Biosynth Carbosynth) for use as an analytical reference standard underscores its established role in pharmaceutical quality control [4] [6] [10].
Core Bicyclic System:This compound belongs to the pyrrolo[3,4-b]pyridine-5,7-dione family, classified as a:
Table 3: Structural Features of the Pyrrolo[3,4-b]pyridine-5,7-dione Ring System
Structural Feature | Chemical Consequence | Role in Compound Identity |
---|---|---|
Fused Bicyclic Core | Imparts rigidity and planar aromatic character (though the imide may slightly distort planarity) | Defines the base skeleton |
5,7-Dioxo (Cyclic Imide) | Creates strong electron deficiency; sites for nucleophilic attack or hydrogen bonding | Dominates electronic properties and reactivity |
Pyridine Nitrogen (N-1) | Basic site (though diminished by imide electron withdrawal) | Potential for protonation or coordination |
N⁶-Benzyl Substitution | Introduces lipophilicity and steric screening of the imide nitrogen; modulates solubility | Key differentiator from simpler alkyl or H analogues |
Electronic and Physicochemical Attributes:Computational chemistry data reveals key properties:
Position within Heterocyclic Reactivity:Structurally, it can be viewed as:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7